BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Significance of
Physicochemical Properties in Early-Phase Drug
Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2,3-Dihydro-[1,4]dioxino[2,3-
Compound Name:
bjpyridine-6-carbaldehyde

Cat. No. B1592098

2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound with a molecular
structure that presents interest for medicinal chemistry and materials science. As with any
novel compound, a thorough understanding of its fundamental physicochemical properties is a
critical prerequisite for its application. Properties such as boiling point and density are pivotal in
determining appropriate conditions for synthesis, purification, formulation, and storage. In the
context of drug development, these parameters influence solubility, bioavailability, and the
overall pharmacokinetic profile of a potential therapeutic agent[1][2].

This guide provides an in-depth analysis of the predicted boiling point and density of 2,3-
Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde. Moving beyond a simple reporting of values,
we will delve into the computational methodologies used to derive these predictions. The core
objective is to offer a Senior Application Scientist's perspective on the causality behind these
predictive methods, the inherent trustworthiness of the data, and the practical implications for
laboratory work.

Predicted Boiling Point and Density: A Quantitative
Overview

Computational chemistry provides powerful tools for estimating the properties of novel
molecules before their synthesis, saving significant time and resources. For 2,3-Dihydro-
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dioxino[2,3-b]pyridine-6-carbaldehyde (Molecular Formula: CsH7NOs, Molecular Weight:
165.15 g/mol [3][4]), several sources provide consistent predicted values for its boiling point
and density. These are summarized below.

Property Predicted Value Source(s)
N , 293.0 + 28.0 °C (at 760 _
Boiling Point ChemicalBook][5]
mmHg)
293.012 °C (at 760 mmHgQ) Echemi[6]
Density 1.340 £ 0.06 g/cm3 ChemicalBook[5]
1.34 g/cm3 Echemi[6]

It is crucial to acknowledge the uncertainty ranges provided (e.g., + 28.0 °C). These are not
experimental errors but rather represent the confidence interval of the prediction model. This
variability underscores the importance of understanding the underlying predictive methodology.

The Methodological Cornerstone: In Silico Property
Prediction

The prediction of physicochemical properties for novel organic compounds is predominantly
achieved through computational models, which offer a rapid and cost-effective alternative to
empirical measurement. These models are generally categorized into several families, with
Quantitative Structure-Property Relationship (QSPR) models being one of the most established
and widely used approaches[7][8][9].

Expertise in Action: Why Choose a QSPR Approach?

A QSPR model is a mathematical relationship between a molecule's structural or property-
based descriptors and a specific physicochemical property[10]. The fundamental principle is
that the structure of a molecule dictates its properties. By analyzing a large dataset of known
compounds, we can build a model that correlates structural features with properties like boiling
point.

The choice to rely on QSPR for a molecule like 2,3-Dihydro-dioxino[2,3-b]pyridine-6-
carbaldehyde is guided by several factors:
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» Predictive Power: For standard organic molecules, well-validated QSPR models can achieve
high accuracy[8][11].

e Speed and Efficiency: Once a model is built, predicting the properties of a new molecule is
nearly instantaneous.

« Interpretability: QSPR models can provide insights into which structural fragments or
properties (e.g., molecular weight, polarity, hydrogen bonding capacity) most significantly
influence the boiling point or density[9].

Other robust methods include group-contribution methods, which estimate properties by
summing the contributions of a molecule's functional groups[12][13][14], and more
computationally intensive quantum mechanical or neural network models[15][16]. However, for
initial, high-throughput screening, QSPR often provides the optimal balance of speed and
accuracy.

Protocol for a Predictive QSPR Workflow

To ensure trustworthiness, any predictive protocol must be a self-validating system. The
following detailed workflow outlines the steps for developing and applying a QSPR model to
predict the boiling point of our target compound.

Step 1: Data Curation and Preparation

o Objective: To assemble a high-quality dataset of diverse organic compounds with
experimentally determined boiling points.

e Procedure:

o Collect a dataset of several hundred to thousands of organic compounds from reliable
databases (e.g., DIPPR, Beilstein)[15][17].

o The dataset should include a wide variety of functional groups and structural motifs,
including heterocyclic systems similar to the target molecule.

o For each molecule, obtain the canonical SMILES (Simplified Molecular Input Line Entry
System) string.
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o Standardize and clean the structures to remove duplicates, salts, and mixtures, ensuring

data integrity.
Step 2: Molecular Descriptor Calculation

o Objective: To numerically represent the structural features of each molecule in the dataset.

e Procedure:

o Using computational chemistry software (e.g., RDKit, PaDEL-Descriptor), calculate a wide

range of molecular descriptors for each compound.

o These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological
indices, connectivity indices), or 3D (e.g., molecular shape, surface area)[7][10].

Step 3: Model Development and Training
» Objective: To create a mathematical equation linking the descriptors to the boiling point.
e Procedure:

o Divide the curated dataset into a training set (typically ~80%) and a test set (~20%)[11].
The training set is used to build the model, while the test set is kept aside to evaluate its
predictive performance on unseen data.

o Employ a feature selection algorithm (e.g., Genetic Algorithm, Stepwise Regression) to
identify the most relevant descriptors that correlate with the boiling point[10][15]. This

prevents model overfitting.

o Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning
algorithm like Random Forest, to build the predictive model using the selected descriptors

from the training set[7][11].
Step 4: Model Validation (The Trustworthiness Pillar)
» Objective: To rigorously assess the accuracy and robustness of the developed model.

e Procedure:
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o Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold cross-validation)
on the training set. This involves repeatedly training the model on subsets of the training
data and testing it on the remaining part to ensure its stability[10].

o External Validation: Use the model to predict the boiling points of the compounds in the
previously unseen test set. The model's performance is evaluated using statistical metrics
like the coefficient of determination (R?) and Root Mean Square Error (RMSE). A high R?
(close to 1) and low RMSE indicate a reliable model[11].

Step 5: Prediction for the Target Compound

o Objective: To use the validated QSPR model to predict the boiling point of 2,3-Dihydro-
dioxino[2,3-b]pyridine-6-carbaldehyde.

e Procedure:

o Generate the same set of molecular descriptors for the target molecule as were used to
train the model.

o Input these descriptors into the final, validated QSPR equation to calculate the predicted
boiling point.

Visualizing the Predictive Workflow

The following diagram illustrates the logical flow of the QSPR modeling process, from data
collection to final prediction.
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Caption: A flowchart of the Quantitative Structure-Property Relationship (QSPR) modeling
process.

Conclusion for the Practicing Scientist
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The predicted boiling point of 293.0 °C and density of 1.34 g/cms3 for 2,3-Dihydro-dioxino[2,3-
b]pyridine-6-carbaldehyde serve as robust initial estimates for experimental design. These
values, derived from well-established computational methodologies like QSPR, provide a
reliable foundation for planning purification strategies (e.g., distillation), selecting appropriate
reaction solvents, and performing safety assessments. The inherent uncertainty in these
predictions highlights their role as guidance rather than absolute fact, a crucial distinction in
scientific research. By understanding the rigorous validation processes that underpin these in
silico tools, researchers and drug development professionals can confidently leverage
predictive data to accelerate discovery and innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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